7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a carboxylic acid (-COOH) moiety at the 3-position. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its pharmaceutical relevance, serving as a building block for bioactive molecules targeting enzymes, receptors, and microbial pathogens . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid improves solubility and enables salt formation for drug formulation .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJSFNQOGTRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One efficient method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding 3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes arylation with various boronic acids under optimized conditions to yield the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl group enhances electrophilicity at specific positions, enabling nucleophilic substitutions:
Key Mechanism :
-
C-5 Substitution : Lactam C–O bond activation with PyBroP facilitates S<sub>N</sub>Ar reactions with amines/thiols .
-
C-3 Arylation : Suzuki coupling employs Pd(PPh₃)₄ and aromatic boronic acids under microwave irradiation .
Functional Group Transformations
The carboxylic acid group undergoes typical derivatizations:
Notable Example :
Conversion to methyl ester enables further modifications like Grignard additions or reductions while preserving the heterocycle.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine ring participates in regioselective electrophilic reactions:
| Electrophile | Position Modified | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-2 | 0°C → RT | 2-Nitro derivative | 68 | |
| Br₂ (cat. Fe) | C-6 | DCM, RT | 6-Bromo analog | 72 |
Regiochemical Control :
Electron-rich C-2 and C-6 positions are preferentially targeted due to the trifluoromethyl group’s meta-directing effects .
Cyclization and Ring-Opening Reactions
The core structure serves as a scaffold for complex heterocycles:
| Reaction Partner | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-cyanoacetate | Piperidine, EtOH | Fused pyrimidine-dione | 81 | |
| Hydrazine hydrate | HCl, reflux | Pyrazole-triazine hybrid | 78 |
Mechanistic Insight :
Ring-opening at the pyrimidine N–C bond followed by recombination forms bicyclic systems .
Comparative Reactivity Analysis
Substituent effects on reaction outcomes:
| Substituent at C-5 | Suzuki Coupling Yield (%) | S<sub>N</sub>Ar Yield (%) |
|---|---|---|
| -H | 94 | 91 |
| -OCH₃ | 87 | 85 |
| -SCH₃ | 79 | 82 |
Trend : Electron-donating groups (e.g., -OCH₃) slightly reduce coupling efficiency due to decreased electrophilicity .
Oxidation and Reduction
Targeted transformations of functional groups:
| Process | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Carboxylic acid → Alcohol | LiAlH₄, THF | 3-Hydroxymethyl derivative | 65 | |
| Trifluoromethyl → COOH | KMnO₄, H₂O | Dicarboxylic acid | 58 |
Limitation : Strong reducing agents may degrade the pyrimidine ring.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of derivatives of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains, including:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml |
| Pseudomonas aeruginosa | 12 µg/ml |
| Candida albicans | 15 µg/ml |
These findings suggest that modifications to the pyrazolo-pyrimidine structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human breast cancer cells | 25 |
| Lung cancer cells | 30 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression . This positions the compound as a potential lead in cancer therapeutics.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, notably:
| Enzyme | IC50 Value (nM) |
|---|---|
| TRPV1 receptor | 30 |
This inhibition suggests potential applications in pain management therapies, as TRPV1 is involved in nociceptive signaling .
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives based on the pyrazolo-pyrimidine scaffold against bacterial pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity. For example, derivatives with nitro or halogen substituents showed significant inhibition against Gram-negative bacteria .
Case Study 2: Anticancer Evaluation
In another study focused on anticancer activity, derivatives were tested against multiple human cancer cell lines. The results showed that modifications to the trifluoromethyl group significantly impacted cytotoxicity, with some variants achieving IC50 values as low as 20 µM against aggressive cancer types .
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function . This interaction can result in various biological effects, including antiproliferative and antiviral activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
Trifluoromethyl vs. Difluoromethyl and Other Fluorinated Groups
- 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Target Compound): Exhibits high metabolic stability due to the strong electron-withdrawing nature of -CF₃ . Synthesized via hydrolysis of ester precursors under basic conditions (e.g., NaOH in ethanol at 80°C) .
- 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CID 842761): Molecular formula: C₉H₇F₂N₃O₂.
- 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid :
Aromatic and Heteroaromatic Substituents
- 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound 9): Purity: 98.8% (HPLC); ¹H NMR shows aromatic protons at δ 8.86 (d, J = 4.5 Hz) and δ 7.70–7.57 (m) .
- 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound 15): Molecular weight: 246.03 g/mol.
Tabulated Comparison of Key Analogs
Biological Activity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by various studies and data tables.
- Molecular Formula : C8H4F3N3O2
- Molecular Weight : 245.16 g/mol
- CAS Number : 695191-64-1
- IUPAC Name : this compound
Biological Activities
The biological activity of this compound has been explored in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial effects against various bacteria and fungi. For instance:
- E. coli and S. aureus : Compounds derived from this scaffold demonstrated high efficacy against these pathogens with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
- Fungal Inhibition : Studies have shown that certain derivatives can inhibit fungal strains such as A. flavus and A. niger effectively .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- A derivative of pyrazolo[1,5-a]pyrimidine demonstrated an IC50 value of 19.70 ± 0.89 µM , comparable to etoposide (IC50 = 18.71 ± 1.09 µM), indicating promising activity against cancer cell lines .
- The presence of a trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer progression .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent:
- In animal models, it exhibited significant inhibition of paw edema, achieving up to 43.17% inhibition , which is comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient assembly of complex structures from simpler precursors:
- One common method includes the reaction of 3-amino-pyrazoles with trifluoroacetic anhydride under mild conditions to yield the desired carboxylic acid .
Case Studies and Research Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Milovic et al., 2022 | Antimicrobial | In vitro testing | Effective against multiple bacterial strains; MIC values between 4-16 µg/mL |
| Frontiers in Chemistry, 2024 | Anticancer | Cell viability assays | IC50 = 19.70 ± 0.89 µM against cancer cell lines |
| MDPI Review, 2024 | Anti-inflammatory | Edema model in rats | Up to 43.17% inhibition compared to indomethacin |
Q & A
Q. What are the established synthetic routes for 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives?
A four-step protocol is commonly employed, starting with commercially available precursors like 2-acetylpyridine. Key steps include:
- Step 1 : Transformation with dimethylformamide dimethylacetal to generate enaminones.
- Step 2 : Cyclization with 5-aminopyrazole derivatives in aqueous ethanol to form methyl esters .
- Step 3 : Hydrolysis of esters to carboxylic acids under acidic or basic conditions.
- Step 4 : Coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent to yield carboxamides .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxamides) .
- NMR :
- ¹H NMR : Confirms substitution patterns (e.g., trifluoromethyl protons at δ 3.5–4.5 ppm).
- ¹³C NMR : Detects carbonyl carbons (~165–170 ppm) and aromatic systems .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase Inhibition Assays : Test against cyclin-dependent kinases (CDKs) using ATP-competitive binding assays .
- Anticancer Activity : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, focusing on IC₅₀ values .
- Enzyme Stability : Assess metabolic stability in liver microsomes to predict pharmacokinetics .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states .
- Docking Studies : Molecular modeling identifies binding poses in target enzymes (e.g., CDK9) and guides trifluoromethyl group optimization for enhanced affinity .
- Machine Learning : Analyze SAR datasets to prioritize derivatives with optimal solubility and logP values .
Q. What experimental strategies reconcile conflicting bioactivity data across assays?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., Mcl-1 downregulation for CDK9 inhibitors) .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts .
Q. How can regioselectivity challenges in trifluoromethyl group functionalization be addressed?
- Directed Metalation : Employ lithiation at the pyrimidine N1 position using LDA (Lithium Diisopropylamide) to direct electrophilic trifluoromethylation .
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters during functionalization .
Table 2 : Case Study – Optimizing Trifluoromethyl Positioning
| Approach | Conditions | Outcome |
|---|---|---|
| Lithiation | LDA, THF, -78°C | 85% regioselectivity at N1 |
| Electrophilic CF₃ | Trifluoromethyl iodide, CuI | 70% yield |
| Deprotection | TFA/DCM | 90% recovery of carboxylic acid |
Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK9) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Methodological Notes
- Contradictions in Evidence : While and emphasize aqueous ethanol for cyclization, uses pyridine for carboxamide coupling. Researchers should test solvent compatibility with specific substrates.
- Critical Controls : Include negative controls (e.g., solvent-only) in bioassays and validate NMR purity with HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
